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Compound of Interest

4-(AMINOMETHYL)PIPERIDIN-2-
ONE

Cat. No.: B594571

Compound Name:

An experimental protocol for the synthesis of 4-(aminomethyl)piperidin-2-one is detailed
below. This protocol is based on established chemical transformations and provides a plausible
route to the target compound.

Application Notes

The synthesis of 4-(aminomethyl)piperidin-2-one, a functionalized piperidinone derivative, is
of interest to researchers in medicinal chemistry and drug development. The piperidin-2-one (o-
valerolactam) scaffold is a common motif in a variety of biologically active molecules. The
presence of a primary aminomethyl group at the 4-position offers a versatile handle for further
chemical modifications, allowing for the exploration of structure-activity relationships in the
development of novel therapeutic agents. This protocol outlines a multi-step synthesis starting
from the commercially available N-Boc-4-piperidone. The key transformations include a Horner-
Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by a Baeyer-
Villiger oxidation to form the lactam ring, and finally, a reduction of the nitrile to the desired
primary amine.

Proposed Synthetic Pathway
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Step 1: Horner-Wadsworth-Emmons Reaction
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Caption: Synthetic workflow for 4-(aminomethyl)piperidin-2-one.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis.
These values are based on typical yields and purities for the described reactions.
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Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene

group onto the piperidone ring.

o Materials:
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o N-Boc-4-piperidone (10.0 g, 50.2 mmol)

o Diethyl cyanomethylphosphonate (9.7 g, 54.8 mmol)

o Sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol)
o Anhydrous Tetrahydrofuran (THF, 200 mL)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Brine

o Anhydrous magnesium sulfate (MgSOa)

o Ethyl acetate

o Hexane

Procedure:

o To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium
hydride (2.2 g) and wash with hexane to remove the mineral oil.

o Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of diethyl cyanomethylphosphonate (9.7 g) in anhydrous THF (50
mL) to the sodium hydride suspension.

o Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir
for an additional 1 hour.

o Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g)
in anhydrous THF (50 mL) dropwise.

o Allow the reaction to warm to room temperature and stir overnight.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).
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o Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
NHa4Cl solution.

o Extract the mixture with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOas, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
as a white solid.

Step 2: Synthesis of tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate
This step utilizes a Baeyer-Villiger oxidation to form the lactam ring.[1][2]
o Materials:
o tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g, 42.5 mmol)
o meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 11.5 g, 51.0 mmol)
o Dichloromethane (DCM, 200 mL)
o Saturated aqueous sodium bicarbonate (NaHCO3) solution
o Saturated aqueous sodium thiosulfate (Na2S203) solution
o Brine
o Anhydrous sodium sulfate (NazSQOa4)
e Procedure:

o Dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g) in DCM (200 mL)
in a round-bottom flask and cool to 0 °C.

o Add m-CPBA (11.5 g) portion-wise to the solution, maintaining the temperature at 0 °C.
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o Stir the reaction mixture at O °C for 1 hour and then allow it to warm to room temperature
and stir for 24-48 hours.

o Monitor the reaction by TLC until the starting material is consumed.

o Quench the reaction by washing with saturated aqueous NaHCOs solution, followed by
saturated aqueous Na2S20s3 solution to remove excess peroxyacid.

o Separate the organic layer, and extract the aqueous layer with DCM.

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to yield tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-
carboxylate.

Step 3: Synthesis of 4-(aminomethyl)piperidin-2-one
This final step involves the reduction of the nitrile and removal of the Boc protecting group.
o Materials:

o tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g, 31.9 mmol)

o Raney Nickel (slurry in water)

o Methanol (MeOH, 150 mL)

o Ammonia in Methanol (7 N solution)

o Hydrogen gas (H2)

o Trifluoroacetic acid (TFA)

o Dichloromethane (DCM)

o Diethyl ether
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e Procedure:

o In a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethylene)-2-
oxopiperidine-1-carboxylate (7.60 g) and methanol (150 mL).

o Add Raney Nickel (approximately 1 g of slurry, washed with methanol).
o Add ammonia in methanol solution (10 mL) to prevent side reactions.

o Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50
psi.

o Stir the mixture vigorously at room temperature for 24 hours.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with
methanol.

o Concentrate the filtrate under reduced pressure. The crude product is the Boc-protected
amine.

o Dissolve the crude product in DCM (50 mL) and cool to 0 °C.

o Slowly add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours.

o Monitor the deprotection by TLC.

o Concentrate the reaction mixture under reduced pressure.

o Add diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.
o Filter the solid, wash with diethyl ether, and dry under vacuum.

o To obtain the free base, dissolve the salt in a minimal amount of water, basify with a strong
base (e.g., NaOH), and extract with a suitable organic solvent (e.g., a mixture of
chloroform and isopropanol) or purify by ion-exchange chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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